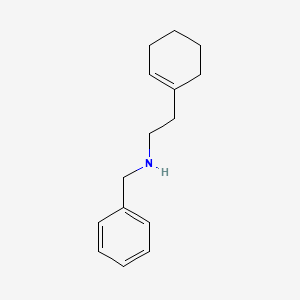

N-benzyl-2-(cyclohexen-1-yl)ethanamine

Description

Structural Significance and Foundational Chemical Architecture

The N-benzyl group: In organic synthesis, the benzyl (B1604629) group is frequently employed as a protecting group for amines. mdpi.combeilstein-journals.org Its stability under a wide range of reaction conditions, including acidic, basic, and some oxidative and reductive environments, makes it a robust shield for the nitrogen atom. The benzyl group can be introduced via reactions with benzyl halides and removed under specific conditions, such as catalytic hydrogenation, without affecting other sensitive parts of a molecule. This protective role is crucial in multi-step synthetic sequences.

The Cyclohexene (B86901) Moiety: The cyclohexene ring is a six-membered carbon ring containing a double bond, rendering it a reactive site for various chemical transformations. beilstein-journals.org Cyclohexene and its derivatives are versatile building blocks in the synthesis of alicyclic and aromatic compounds. Their derivatives have been investigated for a range of biological activities, which underscores the importance of this structural motif in medicinal chemistry. mdpi.comresearchgate.net

The foundational, un-benzylated core of the molecule, 2-(cyclohexen-1-yl)ethanamine, is a known intermediate in the synthesis of pharmaceutically active compounds. nih.gov This highlights the inherent value of this core structure in the construction of more complex molecular frameworks.

Below is a table summarizing the key structural components of N-benzyl-2-(cyclohexen-1-yl)ethanamine and their significance in organic synthesis.

| Structural Component | Chemical Formula | Key Features in Organic Synthesis |

| N-benzyl group | C₇H₇- | Robust protecting group for amines, stable under various conditions. |

| Ethylamine (B1201723) linker | -C₂H₄NH- | Provides flexibility and spacing between functional groups. |

| Cyclohexene ring | C₆H₉- | Reactive double bond, versatile building block for complex molecules. |

Current Research Landscape and Emerging Academic Relevance

Direct and extensive research focusing solely on this compound is limited in the current academic literature. Its hydrochloride salt is documented in chemical databases, indicating its synthesis and availability for research purposes. chemchart.com The chlorinated derivative, N-benzyl-N-chloro-2-(cyclohexen-1-yl)ethanamine, is also recognized in chemical databases, suggesting potential for further functionalization. chemspider.com

The academic relevance of this compound can be inferred from the broader interest in its structural components and related molecules:

Precursor for Pharmaceutical Synthesis: The core structure, 2-(cyclohexen-1-yl)ethanamine, is a documented intermediate in the synthesis of dextromethorphan, a widely used cough suppressant. This establishes the foundational importance of the cyclohexenylethylamine scaffold in medicinal chemistry.

Interest in N-benzylamines: N-benzylamine derivatives are a class of compounds that have attracted attention for their potential biological activities. For instance, research into structurally similar molecules containing the N-benzyl and cyclohexyl motifs, such as (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine, has been driven by their potential neuropharmacological properties. mdpi.comresearchgate.net This suggests a latent interest in the broader class of N-benzyl-cyclohexylamine derivatives.

Synthetic Methodologies: The synthesis of structurally related compounds, such as 2-benzyl N-substituted anilines from cyclohexenone derivatives, is a subject of ongoing research. beilstein-journals.org These studies contribute to the development of new synthetic methods that could be applicable to the preparation of this compound and its analogues.

While this compound is not currently at the forefront of organic synthesis research, its unique combination of a protected amine, a reactive alkene, and a known pharmacophore scaffold suggests its potential as a valuable, yet under-explored, building block for the synthesis of novel organic molecules. Further research is needed to fully elucidate its properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-(cyclohexen-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h2,5-7,9-10,16H,1,3-4,8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJNHLXWVAXRBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of N Benzyl 2 Cyclohexen 1 Yl Ethanamine

Influence of Molecular Substructures on Reactivity

The cyclohexenyl moiety is an unsaturated cyclic hydrocarbon featuring a carbon-carbon double bond within a six-membered ring. nus.edu.sg This double bond is the primary site of reactivity within this substructure.

Electrophilic Addition: The electron-rich double bond is susceptible to electrophilic addition reactions. This includes reactions such as hydrogenation to form the corresponding saturated cyclohexane (B81311) derivative, hydration to introduce a hydroxyl group, and halogenation with agents like bromine or chlorine. nus.edu.sg

Oxidation: The cyclohexene (B86901) ring can undergo various oxidation reactions. Depending on the reagents and conditions, this can yield products such as cyclohexene oxide (epoxidation), cyclohexenol, or cyclohexenone. nus.edu.sg

Conformational Influence: The cyclohexene ring adopts a non-planar half-chair conformation. nus.edu.sg This defined geometry can play a crucial role in the stereochemical outcome of reactions, directing incoming reagents to a specific face of the ring and potentially leading to diastereoselective transformations.

Bioisosterism: In medicinal chemistry, the cyclohexenyl group is recognized as a metabolically stable bioisostere for other cyclic structures like furanose, a concept demonstrated in the drug oseltamivir. pharmablock.com This suggests a balance of chemical stability and the potential for specific interactions within biological systems.

The table below summarizes the principal transformations involving the cyclohexenyl group.

| Reaction Type | Reagent(s) | Product Type |

| Hydrogenation | H₂, Pd/C | Cyclohexane derivative |

| Halogenation | Br₂, Cl₂ | Dihalo-cyclohexane derivative |

| Epoxidation | m-CPBA | Epoxide (Oxirane) derivative |

| Dihydroxylation | OsO₄, KMnO₄ | Diol derivative |

| Ozonolysis | O₃, then DMS or Zn/H₂O | Dialdehyde |

The secondary amine is a key functional group, characterized by the nitrogen atom's lone pair of electrons, which makes it both nucleophilic and basic.

Nucleophilicity: The lone pair enables the amine to act as a nucleophile, attacking electron-deficient centers. This is the basis for its participation in N-alkylation and N-acylation reactions. nih.govorganic-chemistry.org

Basicity: As a base, the secondary amine can be protonated by acids to form an ammonium (B1175870) salt.

Protecting Group Role: The benzyl (B1604629) group attached to the nitrogen is a common protecting group for amines. It can be removed under various conditions, most notably through catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) or by treatment with strong oxidizing agents, to yield the corresponding primary amine. organic-chemistry.orgresearchgate.net

Condensation Reactions: The secondary amine can participate in condensation reactions with carbonyl compounds, although this is more characteristic of primary amines. Under specific conditions, it can be involved in reactions like the Mannich reaction. researchgate.net

Cleavage: Selective cleavage of the N-benzyl bond in secondary amines can be achieved using reagents like triphosgene, which converts the amine into a carbamoyl (B1232498) chloride intermediate. researchgate.net

Core Chemical Reactions and Functionalizations

The functional groups within N-benzyl-2-(cyclohexen-1-yl)ethanamine serve as handles for a variety of core chemical reactions, enabling the synthesis of more complex molecular architectures.

The N-benzylethanamine framework is a classic precursor for the synthesis of isoquinoline (B145761) ring systems, which are important scaffolds in medicinal chemistry. nih.gov While specific studies on the cyclization of this compound are not detailed, established synthetic routes for isoquinolines can be applied.

A plausible pathway is the Bischler-Napieralski reaction . This two-step process would involve:

N-Acylation: The secondary amine is first acylated with an acyl chloride or anhydride (B1165640) to form an N-acyl derivative.

Cyclization and Aromatization: The resulting amide is treated with a dehydrating agent and Lewis acid (e.g., POCl₃, P₂O₅). The acid activates the amide carbonyl for an intramolecular electrophilic attack on the electron-rich phenyl ring of the benzyl group. Subsequent elimination of water and oxidation (or dehydrogenation) leads to the formation of a substituted isoquinoline.

Various catalytic systems, including those based on silver, ruthenium(II), and rhodium(III), have been developed to facilitate such cyclizations under milder conditions, often starting from precursors like 2-alkynyl benzyl azides or by C-H activation of benzylamines. nih.govorganic-chemistry.org

Direct modification of the secondary amine nitrogen is a straightforward way to functionalize the molecule.

N-Acylation: This reaction converts the secondary amine into a more complex amide. It is typically achieved by reacting the amine with an acylating agent in the presence of a base to neutralize the acid byproduct. This reaction is fundamental for preparing precursors for cyclization reactions, as mentioned above. nih.gov

N-Alkylation: The introduction of an additional alkyl group onto the nitrogen atom converts the secondary amine into a tertiary amine. This can be accomplished using various alkylating agents. The choice of catalyst and conditions is crucial, with systems ranging from traditional alkyl halides to reductive amination protocols. organic-chemistry.orgresearchgate.net Nickel-catalyzed N-alkylation of amides with alcohols represents a modern, efficient approach. researchgate.net

The following table provides examples of reagents used for N-functionalization.

| Functionalization | Reagent Class | Example Reagent(s) | Product |

| N-Acylation | Acyl Halide | Acetyl chloride, Benzoyl chloride | N-acyl-N-benzyl-2-(cyclohexen-1-yl)ethanamine |

| N-Acylation | Acid Anhydride | Acetic anhydride | N-acetyl-N-benzyl-2-(cyclohexen-1-yl)ethanamine |

| N-Alkylation | Alkyl Halide | Methyl iodide, Ethyl bromide | N-alkyl-N-benzyl-2-(cyclohexen-1-yl)ethanamine (tertiary amine) |

| N-Alkylation | Alcohols (via Hydrogen Transfer) | Benzyl alcohol with Ni catalyst | N,N-dibenzyl-2-(cyclohexen-1-yl)ethanamine |

The nucleophilic character of the secondary amine allows it to participate as a donor in Michael addition reactions, also known as aza-Michael additions. youtube.com

In this reaction, the amine adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor), such as an unsaturated ester, ketone, or nitrile. ewadirect.comresearchgate.net This forms a new carbon-nitrogen bond and is a powerful method for C-N bond construction. researchgate.net

Mechanism: The reaction is typically base-catalyzed, although it can also proceed under neutral or acidic conditions. The amine nucleophile attacks the electrophilic β-carbon of the conjugated system, leading to an enolate intermediate which is subsequently protonated to give the final product.

Stereochemical Considerations: The aza-Michael addition can create new stereocenters. When the amine adds to a prochiral Michael acceptor, control of the stereochemical outcome is a significant consideration. Asymmetric aza-Michael additions have been developed using chiral auxiliaries or catalysts to achieve high enantioselectivity. mdpi.comresearchgate.net For instance, the use of a chiral lithium amide derived from a chiral amine can direct the addition to one face of the Michael acceptor, leading to a product with high diastereomeric or enantiomeric excess. mdpi.comresearchgate.net The inherent chirality and conformational rigidity of substituents, such as the cyclohexenyl group, can also influence the facial selectivity of the addition.

| Michael Acceptor Type | Example Acceptor | Product Type |

| α,β-Unsaturated Ester | Methyl acrylate | β-Amino ester |

| α,β-Unsaturated Ketone | Cyclohexenone | β-Amino ketone |

| α,β-Unsaturated Nitrile | Acrylonitrile | β-Amino nitrile |

| α,β-Unsaturated Nitroalkene | β-Nitrostyrene | β-Amino nitro compound |

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for compounds like this compound is a multifaceted endeavor, employing a combination of spectroscopic, computational, and experimental techniques to map the intricate pathways of chemical transformations. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, a robust understanding can be constructed by drawing parallels with closely related structures and reaction types. This section will explore the principal methodologies used to investigate the chemical reactivity of this compound, focusing on spectroscopic interrogation of reaction pathways, computational mechanistic studies, and investigations into isomerization and regioselectivity.

Spectroscopic Interrogation of Reaction Pathways

Spectroscopic methods are indispensable tools for monitoring the progress of chemical reactions and identifying transient intermediates and final products. For a molecule such as this compound, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be pivotal in elucidating its reaction pathways.

In a hypothetical reaction, for instance, the acid-catalyzed addition of a nucleophile to the cyclohexene double bond, spectroscopic analysis would provide critical insights.

¹H NMR Spectroscopy: The disappearance of the characteristic vinyl proton signal from the cyclohexene ring would indicate the progression of the reaction. Concurrently, the appearance of new signals corresponding to the protons at the site of nucleophilic attack and the newly formed C-H bond would allow for the determination of the product's structure. Changes in the chemical shifts of the benzylic protons and the ethylamine (B1201723) backbone would also provide evidence of electronic and structural alterations in the molecule.

¹³C NMR Spectroscopy: Similar to ¹H NMR, the disappearance of the sp² carbon signals of the double bond and the appearance of new sp³ carbon signals would confirm the reaction at the cyclohexene moiety.

IR Spectroscopy: The characteristic C=C stretching vibration of the cyclohexene ring would diminish or disappear as the reaction proceeds. New peaks corresponding to the functional groups of the added nucleophile would appear, providing further evidence of the transformation.

Mass Spectrometry (MS): High-resolution mass spectrometry would be crucial for determining the molecular weight and elemental composition of the products, confirming the addition of the nucleophile. Fragmentation patterns could also offer clues about the structure of the product.

By analogy, a study on the synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, a related tertiary dibenzylamine, utilized a suite of spectroscopic techniques for characterization. The infrared spectrum showed C-N stretching vibrations for the alkyl-amine at 1261 and 1026 cm⁻¹ and for the benzylamine (B48309) at 1371 cm⁻¹. High-resolution mass spectrometry confirmed the molecular composition with a measured m/z of 294.2214, consistent with the calculated mass for the molecular ion [C₂₁H₂₇N + H]⁺ (m/z = 294.2216). acs.org These techniques would be similarly applied to study the reactions of this compound.

Table 1: Hypothetical Spectroscopic Data for a Reaction of this compound

| Spectroscopic Technique | Starting Material: this compound (Expected) | Product: (Hypothetical Addition Product) (Expected) |

| ¹H NMR | ~5.5-6.0 ppm (vinyl H) | Absence of signals in the 5.5-6.0 ppm region |

| ~3.7 ppm (benzyl CH₂) | Shifted benzyl CH₂ signals | |

| ¹³C NMR | ~120-140 ppm (vinyl C) | Absence of signals in the 120-140 ppm region |

| New signals for sp³ carbons in the cyclohexyl ring | ||

| IR Spectroscopy | ~1650 cm⁻¹ (C=C stretch) | Absence of C=C stretching band |

| Appearance of new bands corresponding to the added nucleophile | ||

| Mass Spectrometry | [M+H]⁺ at m/z 216.17 | [M+H]⁺ corresponding to the mass of the starting material + nucleophile |

This table is illustrative and based on general spectroscopic principles and data from analogous compounds.

Computational Mechanistic Studies (e.g., Transition State Analysis, DFT)

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to view reaction mechanisms at the molecular level. nih.gov For this compound, DFT calculations could be employed to model various potential reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus predict the most likely mechanism.

Transition State Analysis: A key aspect of computational mechanistic studies is the location and characterization of transition states. The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed mechanistic step can be assessed. For instance, in a hydroamination reaction involving the cyclohexene double bond, DFT could be used to compare the activation barriers for Markovnikov versus anti-Markovnikov addition, thereby predicting the regioselectivity of the reaction.

DFT Calculations: DFT methods can provide detailed electronic structure information, such as charge distribution and molecular orbital shapes, which can help to explain the reactivity of the molecule. For example, the nucleophilicity of the nitrogen atom and the electrophilicity of the double bond in this compound could be quantified, providing insights into its reactivity towards various electrophiles and nucleophiles.

Table 2: Illustrative Data from a Hypothetical DFT Study on the Hydroamination of this compound

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Markovnikov Addition | 0.0 | +25.3 | -15.8 | 25.3 |

| Anti-Markovnikov Addition | 0.0 | +28.7 | -12.4 | 28.7 |

This table presents hypothetical data to illustrate the type of information that can be obtained from DFT calculations. The values are not based on actual experimental or computational results for the title compound.

Investigations into Isomerization and Regioselectivity

The presence of a double bond in the cyclohexene ring of this compound introduces the possibility of isomerization and raises questions of regioselectivity in its reactions.

Isomerization: Under certain conditions, such as in the presence of a transition metal catalyst or a strong base, the double bond in the cyclohexene ring could potentially migrate to an adjacent position, leading to the formation of isomeric products. For example, isomerization could lead to the formation of an enamine if the double bond shifts into conjugation with the nitrogen lone pair, although this would require the cleavage of a C-C bond in the ring. A more plausible isomerization would involve the migration of the double bond within the six-membered ring. The study of such isomerization processes would involve careful analysis of the reaction mixture over time using techniques like GC-MS and NMR to identify and quantify the different isomers present.

Regioselectivity: In reactions involving the addition of an unsymmetrical reagent to the cyclohexene double bond, the regioselectivity of the reaction is a critical consideration. acs.org For example, in a hydrohalogenation reaction, the halogen atom could add to either of the two carbons of the double bond, leading to two different constitutional isomers. The outcome of such a reaction would be governed by factors such as the stability of the carbocation intermediate (Markovnikov's rule) or steric hindrance. Experimental determination of the product distribution, typically through NMR spectroscopy and chromatography, would be necessary to establish the regioselectivity of a given reaction. Computational studies, as mentioned in the previous section, could also be used to predict and rationalize the observed regioselectivity.

The synthesis of 2-benzyl N-substituted anilines from the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines involves an imine condensation followed by an isoaromatization, showcasing the complex reactivity of cyclohexene-based structures. nih.gov While this reaction is different from what might be expected for this compound, it highlights the potential for rearrangements and the importance of understanding the factors that control reaction pathways in these systems.

Applications of N Benzyl 2 Cyclohexen 1 Yl Ethanamine As a Key Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The utility of N-benzyl-2-(cyclohexen-1-yl)ethanamine as a synthetic intermediate stems from its core structure, which can be elaborated into various complex molecular architectures.

The synthesis of morphinan (B1239233) and isoquinoline (B145761) alkaloids often relies on specific precursors that undergo intramolecular cyclization reactions. While direct utilization of this compound is not extensively documented, its structure is closely related to key intermediates used in classical alkaloid synthesis.

Morphinans: The construction of the morphinan skeleton is famously achieved through the Grewe cyclization, which involves the acid-catalyzed cyclization of a 1-benzyl-octahydroisoquinoline derivative. juniperpublishers.comgoogle.com This reaction forms the tetracyclic core of the morphinan structure. juniperpublishers.com The starting material for this critical step contains the essential benzyl (B1604629) and cyclohexene (B86901) moieties that are present in this compound. For the subject compound to be utilized in a Grewe-type synthesis, it would first need to be converted into the corresponding N-benzyl-octahydroisoquinoline through an initial cyclization step to form the heterocyclic ring.

Isoquinolines: The core of many isoquinoline alkaloids is synthesized via reactions like the Pictet-Spengler or Bischler-Napieralski synthesis. quimicaorganica.orgaalto.fi The Pictet-Spengler reaction, for instance, is an electrophilic aromatic substitution involving the cyclization of a β-arylethylamine with an aldehyde or ketone. quimicaorganica.orgnih.gov this compound is a β-cycloalkenylethylamine. Although the cyclohexene ring is not aromatic, its potential to participate in cyclization reactions under specific conditions makes it a topic of synthetic interest. An organocatalytic, enantioselective Pictet-Spengler approach has been successfully used for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) alkaloids from N-substituted-2-arylethylamines and arylacetaldehydes. core.ac.uk

| Reaction Name | Typical Precursor Structure | Product Framework | Relevance to this compound |

|---|---|---|---|

| Grewe Cyclization | 1-Benzyl-octahydroisoquinoline | Morphinan | Contains the necessary benzyl and cyclohexenyl components, but requires prior formation of the isoquinoline ring. juniperpublishers.com |

| Pictet-Spengler Reaction | β-Arylethylamine | Tetrahydroisoquinoline | Structurally analogous as a β-cycloalkenylethylamine; potential for similar cyclization strategies. core.ac.uk |

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. N-benzyl groups are frequently employed as protecting groups or as integral parts of the final molecular structure. The secondary amine functionality in this compound can act as a nucleophile in reactions to form various heterocyclic systems. For example, N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine serves as a precursor for generating non-stabilized azomethine ylides, which are versatile 1,3-dipoles used in [3+2] cycloaddition reactions to form pyrrolidine (B122466) rings and other N-heterocycles. nbinno.com By analogy, derivatization of the secondary amine in this compound could potentially lead to intermediates suitable for similar cycloaddition strategies, thereby constructing more complex heterocyclic systems.

The synthesis of complex natural products and their analogues often involves the introduction of amino functionalities. In the synthesis of diterpene derivatives, for example, amines are used as nucleophiles to open epoxide rings, leading to the formation of amino alcohols. nih.gov This strategy has been employed in the stereoselective synthesis of aminotriol derivatives from stevioside, where a spiro-epoxide intermediate is opened with various primary and secondary amines. nih.gov Research has shown that the presence of an N-benzyl substituent can be important for the cytotoxic effects of the resulting aminotriols. nih.gov Similarly, O-benzyl aminotriols have been synthesized from (+)-neoisopulegol, a terpene containing a cyclohexene moiety. researchgate.net

Given this precedent, this compound is a suitable candidate for nucleophilic addition to epoxides integrated into diterpene or other complex scaffolds. This reaction would install the N-benzyl-2-(cyclohexen-1-yl)ethylamino side chain, creating novel aminotriol or amino alcohol derivatives.

| Epoxide Precursor | Amine Nucleophile | Product Class | Catalyst/Conditions |

|---|---|---|---|

| Steviol-derived spiro-epoxide | N-benzylmethylamine | Diterpene Aminotriols | LiClO₄, MeCN, 70-80 °C nih.gov |

| (+)-Neoisopulegol-derived epoxide | Imidazole | Monoterpene Aminotriols | K₂CO₃, DMF, 70-80 °C researchgate.net |

| Generic Diterpene Epoxide | This compound (Plausible) | Functionalized Diterpene Aminotriols | Lewis Acid (e.g., LiClO₄) |

Strategies for Derivatization and Structural Modification

The structure of this compound allows for modification at several positions, including the secondary amine, the benzyl group, and the cyclohexene double bond, enabling the synthesis of a library of analogues.

The secondary amine is a key site for structural modification. Standard synthetic transformations can be applied to generate a variety of derivatives.

N-Alkylation/N-Arylation: The nitrogen can be further alkylated or arylated to produce tertiary amines.

N-Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides.

Reductive Amination: The parent secondary amine can react with aldehydes or ketones in the presence of a reducing agent to introduce further N-substituents.

Debenzylation: The N-benzyl group can be removed via catalytic hydrogenation, yielding the primary amine 2-(cyclohexen-1-yl)ethanamine. This primary amine serves as a versatile intermediate for introducing a wide range of different N-substituents. nih.gov

These derivatization strategies allow for the fine-tuning of the molecule's properties for various synthetic applications. For example, a method for synthesizing 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary aliphatic amines has been reported, demonstrating the construction of complex amine derivatives from cyclohexenone precursors. nih.gov

This compound is a chiral molecule, existing as a pair of enantiomers. For applications where a single enantiomer is required, resolution of the racemic mixture is necessary. One common method for separating enantiomers of amines is through chiral derivatization. This indirect method involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.

These diastereomers have different physical properties and can be separated using standard chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) on a non-chiral stationary phase. After separation, the chiral auxiliary can be cleaved to yield the individual, enantiomerically pure amines. This approach is a fundamental tool in asymmetric synthesis and purification.

Formation of Nitrone Derivatives

This compound serves as a viable precursor for the synthesis of nitrone derivatives. Nitrones are a class of organic compounds that are valuable as synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions for the construction of nitrogen-containing heterocyclic systems. researchgate.net The most direct and common method for the preparation of nitrones from secondary amines is through oxidation. researchgate.netresearchgate.net This process typically involves the conversion of the secondary amine to an intermediate hydroxylamine, which is subsequently oxidized to the final nitrone product. acs.org

The oxidation of this compound would be expected to yield the corresponding N-oxide, N-benzylidene-2-(cyclohexen-1-yl)ethanamine N-oxide. A proposed reaction scheme for this transformation is illustrated below:

Scheme 1: Proposed Synthesis of N-benzylidene-2-(cyclohexen-1-yl)ethanamine N-oxide

(Image placeholder for the reaction of this compound with an oxidizing agent to form the corresponding nitrone)

(Image placeholder for the reaction of this compound with an oxidizing agent to form the corresponding nitrone)

A variety of reagents and catalytic systems have been developed for the efficient oxidation of secondary amines to nitrones. researchgate.netrsc.org The choice of oxidant and catalyst can influence the reaction conditions and yield of the desired product. An overview of commonly employed systems for this transformation is provided in the table below.

| Oxidant | Catalyst/Additive | Typical Solvent(s) | General Reaction Conditions |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (B81510) (Na₂WO₄) | Water, Methanol (B129727) | Room temperature to 50°C |

| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium (MTO) | Dichloromethane, Acetonitrile | Room temperature |

| Oxone (Potassium peroxymonosulfate) | None (Metal-free) | Biphasic (e.g., Dichloromethane/Water) with base (e.g., NaHCO₃) | Room temperature |

| Hydrogen Peroxide (H₂O₂) | None (Solvent promoted) | Methanol, Acetonitrile | Room temperature to 50°C |

| m-Chloroperoxybenzoic acid (mCPBA) | None | Dichloromethane, Chloroform | 0°C to room temperature |

The sodium tungstate-catalyzed oxidation with hydrogen peroxide is a particularly effective and widely used method for this transformation. rsc.orgorgsyn.org The reaction mechanism is believed to involve the formation of a peroxytungstate species from sodium tungstate and hydrogen peroxide. This active oxidant then facilitates the two-step oxidation of the secondary amine to the nitrone. oup.com More recently, metal-free oxidation protocols have been developed, for instance, using hydrogen peroxide in solvents like methanol or acetonitrile, which can promote the reaction without the need for a catalyst. acs.orgnih.gov Another efficient metal-free system utilizes Oxone in a biphasic medium. x-mol.com

In the case of this compound, the oxidation is expected to occur selectively at the benzylic position due to the stability of the resulting conjugated system in the nitrone product. The formation of the nitrone can be confirmed through standard spectroscopic techniques. In the ¹H NMR spectrum, the appearance of a characteristic signal for the azomethine proton (CH=N) would be indicative of nitrone formation. edu.krd The ¹³C NMR spectrum would show a corresponding downfield shift for the carbon of the C=N bond. Infrared (IR) spectroscopy would reveal a characteristic absorption band for the N-O stretching vibration.

While no specific studies detailing the synthesis of N-benzylidene-2-(cyclohexen-1-yl)ethanamine N-oxide have been reported, the established methodologies for the oxidation of secondary amines provide a strong basis for its successful preparation. acs.org The resulting nitrone would be a valuable intermediate for further synthetic transformations, particularly in the construction of complex heterocyclic molecules.

Computational and Theoretical Chemistry Studies of N Benzyl 2 Cyclohexen 1 Yl Ethanamine

Quantum Chemical Characterization of Molecular Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in defining the fundamental properties of a molecule from first principles.

Geometry Optimization and Conformational Landscape Analysis

The first step in the computational study of N-benzyl-2-(cyclohexen-1-yl)ethanamine involves geometry optimization to determine its most stable three-dimensional structure. This process is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d), which provides a reliable balance between accuracy and computational cost. researchgate.netnih.gov The optimization process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy, corresponding to the most stable conformation.

Due to the presence of several single bonds, this compound can exist in multiple conformations. A thorough conformational landscape analysis is necessary to identify the global minimum energy structure among various local minima. This involves rotating the flexible dihedral angles—specifically around the ethylamine (B1201723) linker and the connection to the benzyl (B1604629) group—and performing geometry optimization for each starting conformation. The resulting low-energy conformers provide a picture of the molecule's structural flexibility.

The optimized geometry of the most stable conformer provides key structural parameters.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d) Level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C=C (cyclohexene) | 1.34 Å | |

| C-N (amine) | 1.47 Å | |

| N-C (benzyl) | 1.46 Å | |

| C-C (ethyl linker) | 1.54 Å | |

| Bond Angles | ||

| C-N-C | 112.5° | |

| C-C-N | 111.0° | |

| Dihedral Angles |

Note: Data are representative values based on calculations of similar molecular fragments.

Electronic Structure and Bonding Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbital Analysis)

With the optimized geometry, further calculations can reveal the molecule's electronic properties. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. aun.edu.eg The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is typically localized on the electron-rich regions, such as the benzyl ring and the nitrogen atom, while the LUMO is often distributed over the aromatic ring system.

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.15 eV |

| LUMO | -0.98 eV |

| HOMO-LUMO Gap (ΔE) | 5.17 eV |

Note: Data are representative values based on calculations of similar molecular fragments.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hybridization, and intramolecular interactions like hyperconjugation. nih.gov This analysis provides insights into the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which stabilizes the molecule. For instance, NBO analysis can quantify the lone pair electron delocalization from the nitrogen atom into adjacent anti-bonding orbitals.

Theoretical Prediction and Correlation with Experimental Spectroscopic Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimental findings and aid in spectral assignment.

Vibrational Frequency Analysis and Infrared Spectral Simulations

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) spectrum. mdpi.com These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide the frequencies and intensities of the molecule's vibrational modes. nih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. To improve agreement with experimental data, these theoretical frequencies are typically multiplied by a scaling factor, which is specific to the level of theory and basis set used (e.g., ~0.96 for B3LYP/6-31G(d)). researchgate.net

Table 3: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Description | Calculated (Scaled) | Typical Experimental |

|---|---|---|---|

| ν(N-H) | N-H stretching | 3350 | 3300-3500 |

| ν(C-H)arom | Aromatic C-H stretching | 3065 | 3050-3150 |

| ν(C-H)aliph | Aliphatic C-H stretching | 2930 | 2850-2960 |

| ν(C=C) | Cyclohexene (B86901) C=C stretching | 1655 | 1640-1680 |

Note: Data are representative values based on calculations of similar molecular fragments.

Nuclear Magnetic Resonance Chemical Shift Computations

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is the most common approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov

The computed isotropic shielding values are converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The correlation between calculated and experimental chemical shifts can confirm the proposed structure and help assign specific resonances, especially for complex molecules.

Table 4: Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Atom Position | Calculated Shift (ppm) | Typical Experimental Shift (ppm) |

|---|---|---|---|

| ¹H NMR | |||

| N-H | 1.8 | 1.5 - 2.5 | |

| CH₂ (benzyl) | 3.8 | 3.7 - 3.9 | |

| CH (olefinic) | 5.6 | 5.5 - 5.8 | |

| CH (aromatic) | 7.3 | 7.2 - 7.4 | |

| ¹³C NMR | |||

| CH₂ (benzyl) | 54.0 | 53.0 - 55.0 | |

| CH₂ (ethyl linker) | 49.5 | 48.0 - 51.0 | |

| C (olefinic) | 126.5 | 125.0 - 128.0 |

Note: Data are representative values based on calculations of similar molecular fragments.

Advanced Computational Approaches for Reactivity and Mechanism

Beyond structural and spectroscopic characterization, computational methods can explore the reactivity of this compound. Molecular Electrostatic Potential (MEP) maps, for example, visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The negative potential is typically concentrated around the nitrogen atom, indicating its role as a likely site for protonation or attack by electrophiles.

Furthermore, DFT can be used to model reaction pathways, calculate activation energies, and determine transition state structures. escholarship.org This allows for the investigation of potential metabolic transformations, degradation pathways, or synthetic reaction mechanisms involving the title compound.

Density Functional Theory (DFT) in Reaction Pathway Elucidation

For a hypothetical study of this compound, DFT could be employed to explore various potential synthetic routes or degradation pathways. Researchers would typically model the reactants, products, and any proposed intermediates and transition states. By calculating the energies of these species, it is possible to determine the most likely sequence of steps that constitute the reaction mechanism. This information is invaluable for optimizing reaction conditions and for understanding the fundamental chemical behavior of the molecule.

Thermodynamic and Kinetic Parameter Calculations for Transformations

Building upon the elucidated reaction pathways, DFT calculations can be further utilized to determine key thermodynamic and kinetic parameters for the transformations of this compound.

Thermodynamic Parameters: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated. These values indicate the spontaneity and energy balance of a chemical process. For instance, a negative ΔG would suggest a thermodynamically favorable reaction.

Kinetic Parameters: Kinetic parameters, most notably the activation energy (Ea), can be derived from the energy difference between the reactants and the transition state. The activation energy is a critical factor in determining the rate of a reaction. A lower activation energy implies a faster reaction. By calculating these parameters for different potential pathways, chemists can predict which reactions are likely to occur and at what relative speeds.

In the absence of specific studies on this compound, the following table serves as an illustrative example of how such data would be presented. The values are purely hypothetical and are intended to demonstrate the format of data that would be generated from DFT calculations.

| Transformation Pathway | Activation Energy (Ea) (kcal/mol) | Enthalpy of Reaction (ΔH) (kcal/mol) | Gibbs Free Energy of Reaction (ΔG) (kcal/mol) |

| Hypothetical Pathway A | Data Not Available | Data Not Available | Data Not Available |

| Hypothetical Pathway B | Data Not Available | Data Not Available | Data Not Available |

Should research in this area be published in the future, this framework can be populated with specific, scientifically validated data to provide a comprehensive understanding of the computational and theoretical chemistry of this compound.

Future Research Directions and Outlook in N Benzyl 2 Cyclohexen 1 Yl Ethanamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-benzylamines often involves reductive amination of an aldehyde with a primary amine, followed by hydrogenation. google.com While effective, these methods can rely on harsh reagents, metal catalysts, and non-renewable solvents. The future in this area points towards the adoption of greener and more efficient synthetic protocols.

A primary goal will be the development of catalyst-free or metal-free synthetic routes. For instance, methodologies that proceed through sequential imine condensation–isoaromatization pathways, which have been successful for other amine derivatives, could be adapted. nih.gov Such approaches, often requiring only heat and a suitable solvent, significantly reduce the environmental impact and cost associated with metal catalysts.

Furthermore, asymmetric synthesis to produce enantiomerically pure forms of related compounds, such as (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, has been achieved using strategies like asymmetric Aza-Michael additions. mdpi.comresearchgate.net Applying similar chiral auxiliary-based or organocatalytic strategies to the synthesis of N-benzyl-2-(cyclohexen-1-yl)ethanamine could provide access to specific stereoisomers, which is crucial for applications in medicinal chemistry and materials science.

Future research should also explore the use of alternative energy sources, such as microwave irradiation or photoredox catalysis, to drive the synthesis. These techniques can often reduce reaction times, improve yields, and allow for reactions to occur under milder conditions than traditional thermal heating.

| Methodology | Key Features | Potential Advantages for this compound Synthesis | Research Focus |

|---|---|---|---|

| Catalyst-Free Condensation/Aromatization | Avoids transition metal catalysts; often uses benign solvents. nih.gov | Reduced cost, lower toxicity, simplified purification. | Design of suitable cyclohexene-based precursors. |

| Asymmetric Organocatalysis | Uses small organic molecules as catalysts to induce enantioselectivity. | Access to single enantiomers for chiral applications. | Screening and development of specific catalysts for the substrate. |

| Photoredox Catalysis | Uses visible light to initiate reactions via single-electron transfer. | Mild reaction conditions, novel reactivity pathways. | Identification of suitable photocatalysts and reaction partners. |

| Flow Chemistry | Reactions are performed in continuous-flow reactors. | Improved safety, scalability, and precise control over reaction parameters. | Optimization of reactor setup and conditions for the specific transformation. |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. For transformations involving this compound, whether in its synthesis or its subsequent use as a reactant, detailed mechanistic studies represent a significant area for future investigation.

For example, in multi-step syntheses, such as those involving radical intermediates like the Barton decarboxylation used for related cyclohexanamines, a combination of experimental and computational techniques can elucidate the complex reaction pathways. mdpi.comresearchgate.net Future studies could employ Density Functional Theory (DFT) calculations to model transition states and reaction intermediates, providing insights into the thermodynamics and kinetics of key steps. This computational approach can predict the feasibility of proposed synthetic routes and explain observed regioselectivity or stereoselectivity.

Experimental approaches, including kinetic isotope effect studies, in-situ reaction monitoring via spectroscopic methods (e.g., NMR, IR), and the isolation and characterization of intermediates, will be crucial. Unraveling these mechanisms will enable chemists to move beyond empirical optimization to a more rational design of synthetic strategies for this and related molecules.

| Research Area | Techniques | Objective |

|---|---|---|

| Computational Modeling | Density Functional Theory (DFT), Ab initio calculations. | To map potential energy surfaces, identify transition states, and predict reaction outcomes. |

| Kinetic Analysis | Reaction rate studies under varying conditions (temperature, concentration). | To determine the rate-determining step and derive the empirical rate law. |

| Spectroscopic Interrogation | In-situ NMR, FT-IR, Mass Spectrometry. | To detect and characterize transient intermediates and byproducts. |

| Isotope Labeling Studies | Use of isotopically labeled reagents (e.g., 2H, 13C). | To trace the path of atoms through the reaction mechanism. |

Expansion of Synthetic Applications in Chemical Synthesis

The true value of a chemical compound often lies in its utility as a building block for creating other valuable molecules. This compound possesses several functional handles—a secondary amine, a benzyl (B1604629) group that can be removed via hydrogenolysis, and a cyclohexene (B86901) ring amenable to various transformations—making it a potentially versatile synthetic intermediate.

Future research should focus on exploring the reactivity of this scaffold to construct novel molecular frameworks. The cyclohexene moiety can undergo a wide range of reactions, including epoxidation, dihydroxylation, and cycloadditions, to introduce new stereocenters and functional groups. The secondary amine can act as a nucleophile or be directed to participate in C-H activation reactions on the adjacent rings.

This compound could serve as a precursor for the synthesis of complex alkaloids, polycyclic structures, or novel ligands for catalysis. Its structural motifs are found in various biologically active compounds, suggesting its potential as a scaffold in drug discovery programs. For example, related aniline (B41778) derivatives are valuable in pharmaceuticals and as antioxidant additives. nih.gov Similarly, other chiral tertiary dibenzylamines have shown potential as neuropharmacological agents. mdpi.com A key research direction will be to leverage the unique combination of functional groups in this compound to access new chemical space and develop compounds with novel properties and functions.

| Functional Group Transformation | Potential Reaction | Class of Target Molecules |

|---|---|---|

| Cyclohexene Ring | Diels-Alder Cycloaddition, Epoxidation, Ozonolysis. | Polycyclic systems, functionalized cyclohexanes. |

| Secondary Amine | N-Arylation/Alkylation, Cyclization reactions (e.g., Pictet-Spengler). | Heterocyclic compounds (e.g., tetrahydroisoquinolines), complex tertiary amines. |

| Benzyl Group | Catalytic Hydrogenolysis (N-debenzylation). | Primary amines, precursors for further functionalization. |

| Combined Reactivity | Intramolecular cyclizations involving both the amine and the alkene. | Bridged bicyclic alkaloids and related complex scaffolds. |

Q & A

Q. How can N-benzyl-2-(cyclohexen-1-yl)ethanamine be synthesized and characterized?

- Methodological Answer: The compound is typically synthesized via reductive amination. For example, Pd/NiO catalysts under hydrogen atmospheres efficiently couple benzaldehyde derivatives with amines like 2-(cyclohexen-1-yl)ethanamine (isolated yields up to 98%) . Characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., NMR peaks at δ 7.25–7.43 ppm for aromatic protons and δ 2.39–3.81 ppm for aliphatic groups) and mass spectrometry for molecular weight confirmation. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve stereochemistry and confirm crystal packing .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer: Key properties include molecular weight (251.78 g/mol, as per IUPAC data) , solubility in organic solvents (e.g., chloroform, DMSO), and stability under inert atmospheres. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. High-performance liquid chromatography (HPLC) quantifies purity (>95% recommended for biological assays) . Solubility profiles are determined via shake-flask methods, while logP values predict lipophilicity using reversed-phase HPLC .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* level) model molecular orbitals, charge distribution, and reaction pathways. Exact exchange terms in functionals improve accuracy for thermochemical properties like bond dissociation energies . For instance, cyclohexenyl ring strain and benzyl group conjugation effects on amine basicity can be quantified. Solvent effects are incorporated via polarizable continuum models (PCM) to simulate aqueous or nonpolar environments .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer: Contradictions may arise from structural analogs (e.g., halogen or substituent variations impacting receptor binding) . Systematic structure-activity relationship (SAR) studies using isosteric replacements (e.g., fluoro vs. chloro groups) clarify pharmacophore requirements. Statistical tools like ANOVA or multivariate regression analyze dose-response variability. Cross-validation with orthogonal assays (e.g., enzyme inhibition vs. cell viability) minimizes false positives .

Q. What strategies optimize reaction conditions for scalable synthesis of this compound derivatives?

- Methodological Answer: Design of experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading). For reductive amination, Pd/NiO catalysts at 25°C under achieve near-quantitative yields, but microwave-assisted synthesis may reduce reaction times . Solvent screening (e.g., ethanol vs. THF) balances polarity and environmental impact. Process analytical technology (PAT) monitors intermediates via in-situ FTIR or Raman spectroscopy .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) simulates binding to receptors (e.g., GPCRs or kinases). Indole or benzyl moieties’ π-π stacking with aromatic residues is a common interaction . Molecular dynamics (MD) simulations (50–100 ns trajectories) assess binding stability and hydration effects. Free-energy perturbation (FEP) calculates binding affinity differences between enantiomers or analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.